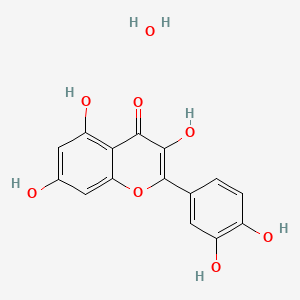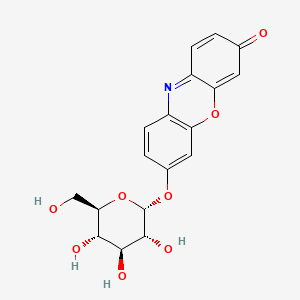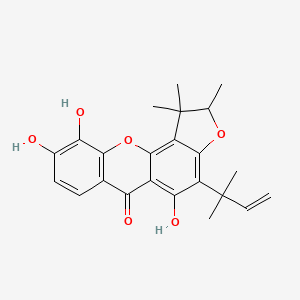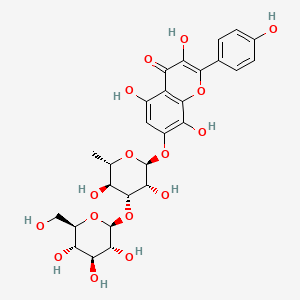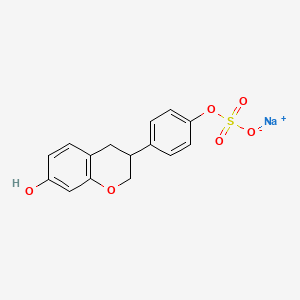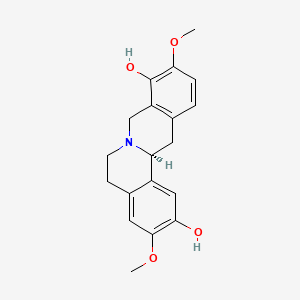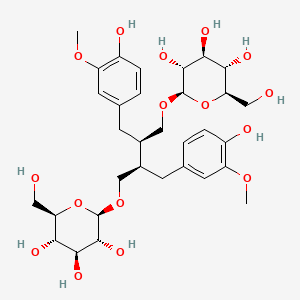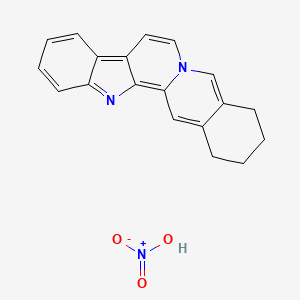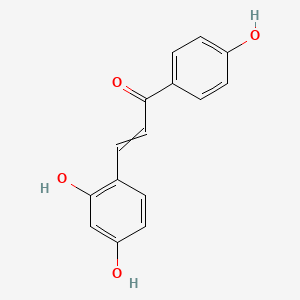
2,4,4'-Trihydroxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4'-Trihydroxychalcone is a natural product found in Dracaena draco with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Obesity
2,4,4'-Trihydroxychalcone demonstrates significant antioxidant properties and inhibits key enzymes related to obesity. This compound has been shown to inhibit sucrase, α-amylase, and lipase activities, suggesting its potential application in obesity management (Alsufiani et al., 2023).
Oxidation Inhibition in Sunflower Oil
Research indicates that 2,4,4'-Trihydroxychalcone is effective in reducing the production of primary and secondary oxidation products in sunflower oil during storage. This suggests its utility as a natural antioxidant alternative for enhancing the oxidative stability of sunflower oil, compared to synthetic antioxidants like butylated hydroxytoluene (BHT) (Alsufiani & Ashour, 2021).
Photophysics and Chemical Composition
A study focusing on the photoreactivity of 2,4,4'-Trihydroxychalcone explored its complex excited state deactivation mechanism. The research contributes to understanding the relation between its chemical composition and electronic structure, particularly in terms of energy processing under various conditions (Kalchevski et al., 2018).
Tyrosinase Inhibition
2,4,4'-Trihydroxychalcone has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in melanin production. This suggests its potential application in cosmetic and dermatological products aimed at regulating skin pigmentation (Nishida Jun et al., 2007).
Antiplatelet Activity
Trihydroxychalcones, including 2,4,4'-Trihydroxychalcone, show promising antiplatelet effects. This points to its potential therapeutic application in preventing blood clot formation (Li‐Ming Zhao et al., 2005).
Multidrug Resistance Modulation
4-Alkoxy-2',4',6'-Trihydroxychalcones, structurally related to 2,4,4'-Trihydroxychalcone, demonstrate an ability to inhibit multidrug resistance in cancer therapy. This highlights the compound's potential role in enhancing the effectiveness of cancer treatments (Bois et al., 1999).
Antidepressant Activity
2,4,4'-Trihydroxychalcone derivatives have shown antidepressant activities in preclinical studies, particularly in reducing immobility times in animal models of depression (Sui et al., 2011).
Antidiabetic Effects
Certain trihydroxychalcone derivatives have shown potential antidiabetic effects, including enhanced fatty acid oxidation and activation of AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism (Shin et al., 2017).
Radical Scavenging Antioxidants
Dihydrochalcones, which include 2,4,4'-Trihydroxychalcone, exhibit higher antioxidant activities compared to corresponding flavanones. This points to their role as potent radical scavenging antioxidants (Nakamura et al., 2003).
Eigenschaften
IUPAC Name |
3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYSHUXENHRSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003600 |
Source


|
| Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4'-Trihydroxychalcone | |
CAS RN |
83616-07-3 |
Source


|
| Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

